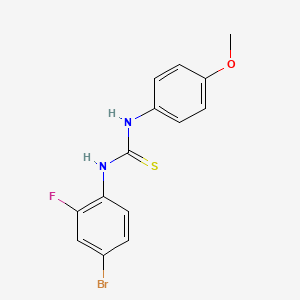

![molecular formula C14H12ClNO3S B4626117 3-[{[(2-氯苯基)乙酰]氨基}-2-噻吩甲酸甲酯](/img/structure/B4626117.png)

3-[{[(2-氯苯基)乙酰]氨基}-2-噻吩甲酸甲酯

描述

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate, often involves multi-step chemical reactions. For instance, a related compound was synthesized through a Gewald reaction, indicating a versatile method for producing thiophene derivatives with complex substituents (Eller & Holzer, 2006).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized using various spectroscopic techniques. Studies on similar compounds have utilized Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, nuclear magnetic resonance (NMR), and Ultra Violet–Visible Spectroscopy to elucidate their structural features (Vennila et al., 2023).

Chemical Reactions and Properties

Thiophene derivatives engage in a range of chemical reactions, highlighting their reactivity and functional versatility. For example, reactions with alcohols and subsequent steps can yield thiophene-2,4-diols and their ethers in high yield, demonstrating the potential for diversifying the chemical structures based on thiophene (Corral & Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and boiling points, are crucial for their application in various fields. Although specific data for methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate was not found, related research indicates that these properties are significantly influenced by the molecular structure and substituents on the thiophene ring.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity towards different reagents and conditions, are critical for their application in chemical synthesis and pharmaceuticals. Studies on similar compounds show how variations in substituents affect their reactivity and the types of chemical transformations they can undergo (Sokolov et al., 2019).

科学研究应用

遗传毒性和致癌潜力

3-[{[(2-氯苯基)乙酰]氨基}-2-噻吩甲酸甲酯作为噻吩衍生物,其遗传毒性和致癌潜力一直备受研究。噻吩衍生物在制药、农用化学品和染料中具有重要意义,人们对其对人体潜在的毒性作用表示担忧。具体来说,作为局部麻醉药阿替卡因的前体,3-氨基-4-甲硫代苯并-2-甲酸甲酯使用 Ames 试验和彗星试验评估了诱变和 DNA 损伤效应。在测试剂量下,这些衍生物在 Ames 试验中没有显示出阳性反应,只有在高浓度暴露后才观察到 DNA 损伤。体外叙利亚仓鼠胚胎 (SHE) 细胞转化试验 (CTA) 突出了其中一种化合物的致癌潜力。将实验数据与计算机预测相结合,阐明了导致这些毒理学特征的可能途径 (Lepailleur 等,2014)。

化学合成和反应

在化学合成中,3-羟基噻吩-2-甲酸甲酯已被用于开发噻吩酮酸和 α-卤代噻吩酮酸的单烷基醚和二烷基醚的新途径。这涉及简单的卤代和随后的醇反应,产生接近定量的 3,5-二烷氧基噻吩-2-羧酸。这些酸可以在高温下脱羧或在室温下通过水性酸脱羧和部分脱烷基,从而产生噻吩酮酸和 α-卤代噻吩酮酸的醚 (Corral & Lissavetzky,1984)。

生产过程中醋酸的回收

3-氯磺酰基-噻吩-2-甲酸甲酯是制药和除草剂生产中的中间体,它利用大量的醋酸作为溶剂。从含有许多组分的废水中回收和再利用这种醋酸具有挑战性。研究表明,共沸蒸馏对于醋酸分离无效,但萃取方法可以成功回收它。这种回收的醋酸可以重复使用,这证明了该化合物在工业过程效率中的作用 (王天贵,2006)。

抗菌活性

一系列由 2-芳基腙-2-乙酰硫代苯胺衍生物合成的 4-芳基偶氮-3-甲硫代噻吩,当应用于聚酯织物时,对革兰氏阳性(金黄色葡萄球菌)和革兰氏阴性(大肠杆菌)细菌表现出抗菌功效。这项研究揭示了噻吩衍生物作为纺织应用中抗菌剂的潜力 (Gafer & Abdel‐Latif,2011)。

属性

IUPAC Name |

methyl 3-[[2-(2-chlorophenyl)acetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-19-14(18)13-11(6-7-20-13)16-12(17)8-9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYYHDSNDFBUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[(2-chlorophenyl)acetyl]amino}thiophene-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)

![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)

![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)

![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)

![N-(1-methylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4626144.png)